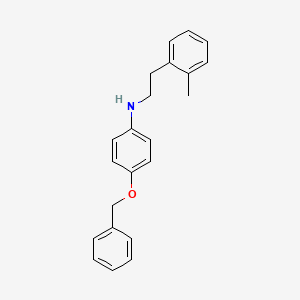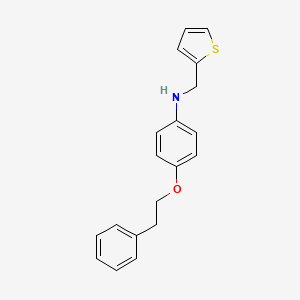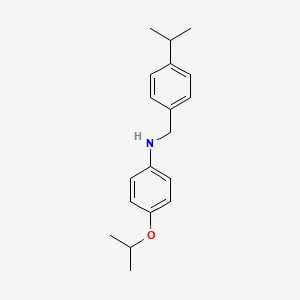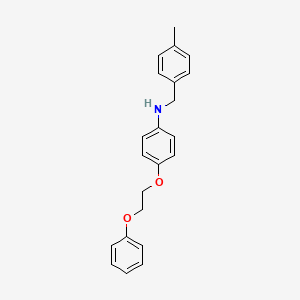![molecular formula C11H13N3O2 B1385631 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidina CAS No. 1082855-57-9](/img/structure/B1385631.png)
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidina
Descripción general
Descripción
The compound “4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine” is a heterocyclic compound . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine” is characterized by the presence of a piperidine ring and a 1,3,4-oxadiazole ring . The compound’s molecular formula is C11H13N3O2, and its molecular weight is 219.24 g/mol .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperidina con Actividad Biológica
Los derivados de piperidina son fundamentales en la química medicinal debido a su presencia en numerosos productos farmacéuticos. El compuesto en cuestión se puede utilizar como precursor para sintetizar varios derivados de piperidina con actividad biológica, incluyendo piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas . Estos derivados han mostrado potencial para tratar una amplia gama de enfermedades debido a sus diversas actividades farmacológicas.
Desarrollo de Agentes Anticancerígenos
El grupo furilo en la estructura del compuesto se ha asociado con propiedades anticancerígenas. La investigación indica que los derivados de piperidina que contienen grupos furilo pueden sintetizarse y evaluarse para determinar su eficacia como agentes anticancerígenos. Esta aplicación es particularmente prometedora dada la búsqueda continua de nuevas terapias contra el cáncer .
Creación de Fármacos Cardiovasculares
Los compuestos de piperidina se han relacionado con beneficios cardiovasculares, como el tratamiento de la hipertensión. Las características estructurales de "4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidina" podrían explotarse para desarrollar nuevos fármacos cardiovasculares, ofreciendo potencialmente una mayor eficacia o menos efectos secundarios en comparación con los medicamentos existentes .
Aplicaciones Neurológicas y Psicológicas
Los derivados de piperidina se sabe que afectan las condiciones neurológicas y psicológicas. Pueden utilizarse en el tratamiento de trastornos como la depresión y la esquizofrenia. La estructura única del compuesto proporciona una base para sintetizar nuevos fármacos que podrían utilizarse para controlar estas afecciones .
Efectos Antiinflamatorios y Analgésicos
El grupo oxadiazolilo en el compuesto se ha asociado con efectos antiinflamatorios y analgésicos. Esto sugiere que "this compound" podría servir como punto de partida para el desarrollo de nuevos medicamentos antiinflamatorios y para el alivio del dolor .
Investigación de Productos Químicos Agrícolas
Los derivados de piperidina también encuentran aplicaciones en la química agrícola. Pueden utilizarse para crear compuestos que protejan los cultivos de plagas o enfermedades. La estructura específica del compuesto podría conducir a la síntesis de nuevos agroquímicos que sean más efectivos o respetuosos con el medio ambiente .
Mecanismo De Acción
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety, such as this one, have been found to exhibit a wide range of biological activities, including anticancer .
Mode of Action
It is known that oxadiazoles can interact with various biological targets due to their physiologically active heterocyclic nature .
Biochemical Pathways
Oxadiazoles have been found to impact a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing the 1,3,4-oxadiazole moiety have been found to exhibit anticancer activity, suggesting that they may have cytotoxic effects on cancer cells .
Análisis Bioquímico
Biochemical Properties
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine plays a crucial role in several biochemical reactions. It interacts with enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The compound’s interaction with aldose reductase is significant as it can inhibit the enzyme’s activity, potentially reducing the formation of sorbitol and mitigating complications related to diabetes. Additionally, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine has been shown to interact with various proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, in cancer cell lines, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential. Furthermore, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine affects gene expression by modulating transcription factors and epigenetic markers, leading to altered cellular metabolism and reduced cell viability .
Molecular Mechanism
At the molecular level, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as aldose reductase, inhibiting their catalytic activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells . These molecular interactions contribute to its therapeutic potential in treating diseases like cancer and diabetes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. In vitro studies have demonstrated that 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine maintains its biological activity over several days, making it suitable for extended experimental applications .
Dosage Effects in Animal Models
The effects of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing blood glucose levels and inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites . Therefore, careful dosage optimization is essential for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine can affect metabolic flux by altering the activity of key enzymes in glucose and lipid metabolism .
Transport and Distribution
Within cells and tissues, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic potential .
Propiedades
IUPAC Name |
2-(furan-2-yl)-5-piperidin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-9(15-7-1)11-14-13-10(16-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLJCHGJHUGGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)

![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385560.png)



![N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385565.png)

![N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385568.png)
![2-Isobutoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385569.png)
![4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385570.png)